FCCP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Uncoupler of Oxidative Phosphorylation

Mitochondria are the powerhouses of the cell, responsible for generating ATP (adenosine triphosphate), the primary cellular energy currency, through a process called oxidative phosphorylation. This process involves a series of protein complexes embedded in the mitochondrial inner membrane that utilize the energy released from the breakdown of glucose to pump protons across the membrane. This creates a proton gradient, which then drives the production of ATP through a protein complex known as ATP synthase .

FCCP acts as a protonophore, a molecule that can shuttle protons across the mitochondrial inner membrane. By doing so, it dissipates the proton gradient established during oxidative phosphorylation. This disrupts the normal coupling between electron transport and ATP production, hence the term "uncoupler" .

Applications in Studying Mitochondrial Function

The ability of FCCP to uncouple oxidative phosphorylation makes it a valuable tool for researchers studying mitochondrial function. Here are some specific applications:

- Measuring Mitochondrial Respiration: FCCP can be used to assess the maximum respiratory capacity of mitochondria. By eliminating the limitation imposed by the proton gradient on electron transport, FCCP allows for the unhindered flow of electrons through the electron transport chain, leading to the maximal rate of oxygen consumption .

- Studying Mitochondrial Proton Leaks: FCCP can be employed to differentiate between true proton leaks across the inner membrane and the contribution of purposeful proton transport for ATP production. By comparing oxygen consumption rates in the presence and absence of FCCP, researchers can estimate the extent of proton leakage .

- Investigating Mitochondrial-Mediated Cell Death: FCCP can induce a loss of mitochondrial membrane potential, a critical event in some pathways leading to programmed cell death (apoptosis). By studying the effects of FCCP on cell viability, researchers can gain insights into the role of mitochondria in cell death processes .

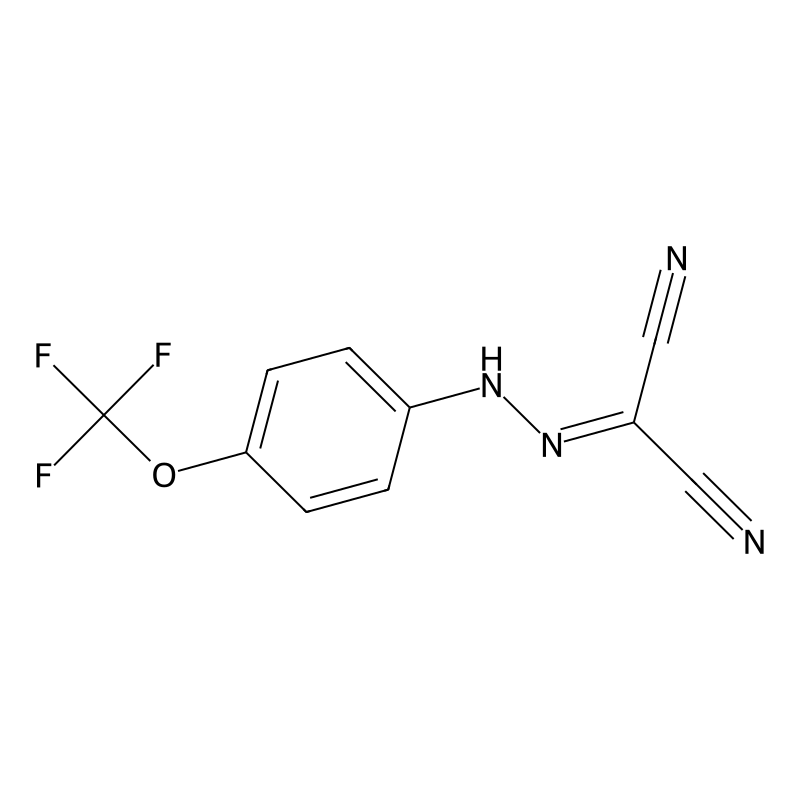

Carbonyl cyanide p-trifluoro-methoxyphenyl hydrazone, commonly known as FCCP, is a potent uncoupler of oxidative phosphorylation, primarily acting as a protonophore. Its chemical formula is and it has a molecular weight of 254.17 g/mol. FCCP facilitates the transport of protons across the mitochondrial membrane, disrupting the proton gradient necessary for adenosine triphosphate synthesis during oxidative phosphorylation. This mechanism leads to increased metabolic rates and can induce apoptosis in certain cell types .

FCCP is a toxic compound and should be handled with care in a laboratory setting. Here are some safety concerns:

- Acute Toxicity: FCCP can be harmful if ingested, inhaled, or absorbed through the skin.

- Chronic Toxicity: Long-term exposure to FCCP may cause adverse effects on various organs, but detailed research is lacking.

- Flammability: FCCP is not readily flammable but may decompose upon heating.

FCCP functions by disrupting the electrochemical gradient across the mitochondrial inner membrane. When FCCP is introduced into cells, it carries protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This uncoupling effect reduces ATP production while increasing oxygen consumption . The general reaction can be summarized as follows:

Additionally, FCCP can react with reactive oxygen species, lowering their production and potentially protecting against oxidative stress in some contexts .

FCCP is widely used in biological research to study mitochondrial function and bioenergetics. Its ability to induce mitochondrial uncoupling makes it valuable for investigating cellular respiration and energy metabolism. Studies have shown that FCCP can lead to significant transcriptional changes associated with protein synthesis, cell cycle regulation, and apoptosis. For instance, exposure to FCCP has been linked to alterations in gene expression related to energy metabolism and inflammatory responses . Furthermore, FCCP's role as an apoptosis inducer has been highlighted in various studies, indicating its potential use in cancer research .

FCCP can be synthesized through several chemical methods. A common approach involves the reaction of p-trifluoromethoxyphenylhydrazine with carbonyl cyanide under controlled conditions. The synthesis typically requires specific reagents and solvents to ensure purity and yield:

- Reagents:

- p-trifluoromethoxyphenylhydrazine

- Carbonyl cyanide

- Organic solvents (e.g., ethanol or dimethyl sulfoxide)

- Procedure:

- Combine the reagents in an appropriate solvent.

- Heat the mixture under reflux for a specified duration.

- Purify the resulting product through crystallization or chromatography.

The final product should be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

FCCP is utilized extensively in scientific research, particularly in studies focused on mitochondrial function, cellular respiration, and metabolic disorders. Its applications include:

- Bioenergetics Research: Investigating mitochondrial uncoupling effects on energy metabolism.

- Cancer Studies: Exploring its potential to induce apoptosis in cancerous cells.

- Pharmacology: Assessing drug effects on mitochondrial function and oxidative stress responses.

- Toxicology: Evaluating cellular responses to environmental toxins through mitochondrial dysfunction assessments .

Research indicates that FCCP interacts with various cellular components and pathways. Notably, it has been shown to activate proton conductance without blocking store-operated calcium currents in liver cells . Additionally, studies have demonstrated that FCCP can modulate reactive oxygen species production and influence calcium overload in cardiac tissues . These interactions highlight its significance in understanding mitochondrial dynamics and cellular signaling pathways.

Several compounds exhibit similar properties to FCCP, particularly as uncouplers of oxidative phosphorylation. Here are some notable examples:

| Compound Name | Chemical Structure | Mechanism of Action |

|---|---|---|

| Carbonyl cyanide m-chlorophenyl hydrazone | C10H7ClN4O | Protonophore that disrupts ATP synthesis |

| 2,4-Dinitrophenol | C6H4ClN3O5 | Uncouples oxidative phosphorylation by transporting protons |

| 3-Nitropropionic acid | C3H5NO4 | Inhibits succinate dehydrogenase leading to decreased ATP production |

Uniqueness of FCCP

What sets FCCP apart from these similar compounds is its specific structural configuration that enhances its potency as a protonophore while reducing cytotoxicity at effective concentrations. Additionally, its ability to induce apoptosis selectively makes it a valuable tool for targeted cancer therapies compared to other uncouplers that may have broader toxic effects on normal cells .

Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone represents a significant class of mitochondrial uncoupling agents that can be synthesized through several well-established synthetic routes. The most widely employed method involves a two-step process beginning with the diazotization of 4-trifluoromethoxyaniline followed by coupling with malononitrile [1]. This approach has proven to be highly reliable and scalable for laboratory synthesis.

The general synthetic strategy relies on the formation of a diazonium intermediate from the corresponding aromatic amine, which subsequently undergoes nucleophilic attack by malononitrile under basic conditions. The electron-withdrawing nature of the trifluoromethoxy group significantly influences both the reactivity of the diazonium salt and the stability of the final product [1]. Alternative synthetic pathways have been explored, including phase transfer catalysis methods and direct condensation approaches, though these remain less commonly employed in practice [2].

The choice of synthetic pathway often depends on the desired scale of synthesis, available starting materials, and required purity specifications. Industrial applications may favor continuous flow processes, while laboratory synthesis typically employs batch methods with careful temperature control and pH management [1].

One-Step Reaction Protocols

The most efficient synthetic approach for carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone involves a streamlined one-step protocol that combines diazotization and coupling reactions in a single reaction vessel [1]. This method begins with the treatment of 4-trifluoromethoxyaniline (5 millimoles) with concentrated hydrochloric acid (4.5 milliliters) in 30 milliliters of deionized water at 0 degrees Celsius [1].

The diazotization step requires the addition of sodium nitrite (350 milligrams, 1 equivalent) dissolved in approximately 2 milliliters of water, which is added dropwise to the aniline mixture while maintaining vigorous stirring [1]. The formation of the diazonium intermediate occurs rapidly under these conditions, typically within 15-30 minutes.

Simultaneously, a separate solution containing malononitrile (500 milligrams) and sodium acetate (12.5 grams) is prepared in 50 milliliters of deionized water and cooled to 0 degrees Celsius [1]. The diazonium solution is then added dropwise to the malononitrile mixture, resulting in immediate precipitation of the desired product. The reaction mixture undergoes filtration, washing with cold water, and vacuum drying to afford the pure compound [1].

This protocol offers several advantages including high atom economy, minimal waste generation, and excellent reproducibility. The use of aqueous medium eliminates the need for organic solvents during the reaction phase, making this approach environmentally favorable [1]. Temperature control remains critical throughout the process, as elevated temperatures can lead to decomposition of both the diazonium intermediate and the final product.

Carbonyl Cyanide 4-(Trifluoromethoxy)phenylhydrazone Analogues Synthesis

The synthesis of carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone analogues provides valuable insights into structure-activity relationships and enables the development of compounds with improved pharmacological profiles [1]. Two particularly important analogues have been extensively studied: 4-(methoxyphenyl)carbonohydrazonoyl dicyanide (C1-CCP) and carbonyl cyanide phenylhydrazone (CCP) [1].

The synthesis of C1-CCP follows an identical protocol to the parent compound, with 4-methoxyaniline serving as the starting material instead of 4-trifluoromethoxyaniline [1]. This substitution results in an 83 percent yield of the desired product as a yellow solid [1]. The compound exhibits altered electronic properties due to the electron-donating nature of the methoxy group compared to the electron-withdrawing trifluoromethoxy substituent [1].

CCP synthesis employs unsubstituted aniline as the starting material, following the same diazotization and coupling procedure [1]. This approach yields 81 percent of the target compound as a yellow solid [1]. The absence of substituents on the aromatic ring significantly alters both the physical properties and biological activity of the resulting uncoupler [1].

Structural modifications have revealed that the trifluoromethoxy group plays a crucial role in both the uncoupling activity and the undesirable side effects associated with the parent compound [1]. Analogues lacking this group demonstrate reduced inhibition of mitochondrial oxygen consumption while maintaining acceptable uncoupling activity, albeit with somewhat diminished potency [1]. These findings have important implications for the development of safer mitochondrial uncouplers for therapeutic applications [1].

The synthesis of additional analogues has explored various substituent patterns on both the aromatic ring and the hydrazone moiety [3] [4]. These studies have established clear structure-activity relationships that guide the rational design of next-generation uncoupling agents with improved selectivity and reduced toxicity profiles [1].

Analytical Detection Methods

The analytical characterization of carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone requires a comprehensive suite of detection methods to ensure structural confirmation, purity assessment, and quantitative analysis [5] [6]. High-performance liquid chromatography represents the gold standard for purity determination, with commercial suppliers typically guaranteeing purities of 98 percent or higher when analyzed by this method [5] [6].

Liquid chromatography-tandem mass spectrometry has emerged as the most powerful technique for both identification and quantification of carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone in complex matrices [7] [8]. This approach combines the separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry detection. Typical analytical conditions employ reverse-phase chromatography using C18 columns with acetonitrile-water gradient elution [1].

Gas chromatography provides an alternative approach for purity assessment, particularly useful for commercial quality control applications [9] [10]. This method typically achieves purities of 95 percent or higher and offers excellent reproducibility for routine analysis [9] [10]. The relatively high volatility of carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone makes it well-suited for gas chromatographic analysis under appropriate temperature programming conditions [9] [10].

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation, with both proton and carbon-13 spectra providing comprehensive information about the molecular structure [1]. Typical chemical shift patterns include characteristic signals for the trifluoromethoxy group, aromatic protons, and the hydrazone linkage [1]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [1].

Ultraviolet-visible spectroscopy offers a rapid screening method for compound identification, with carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone exhibiting a characteristic absorption maximum at 262 nanometers in methanol [11]. This technique proves particularly valuable for reaction monitoring and preliminary purity assessment [11].

Purity Assessment Techniques

Purity assessment of carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone employs multiple complementary analytical techniques to ensure product quality and consistency [5] [6]. Thin-layer chromatography provides a rapid and cost-effective method for initial purity screening, with properly executed analyses capable of detecting impurities at levels below 2 percent [12] [13].

The thin-layer chromatography protocol typically employs silica gel plates with appropriate mobile phase systems designed to separate carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone from potential synthetic impurities and degradation products [12] [13]. Visualization methods include ultraviolet illumination and chemical staining techniques that enhance detection sensitivity [12] [13]. Sample application volumes between 0.5 and 2.0 microliters are recommended for identity testing, while volumes up to 10 microliters may be employed for detailed purity assessment [12].

High-performance liquid chromatography represents the most rigorous method for quantitative purity determination [5] [6]. Commercial suppliers routinely employ this technique to certify product purity levels of 98 percent or higher [5] [6]. The method typically utilizes reverse-phase columns with gradient elution using acetonitrile and water containing formic acid modifiers [1]. Detection wavelengths are optimized based on the ultraviolet absorption characteristics of carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone [1].

Gas chromatography offers an alternative approach for purity assessment, particularly valuable for volatile impurities that may not be detected by liquid chromatographic methods [9] [10]. The technique typically employs flame ionization detection with temperature programming to ensure complete elution of all sample components [9] [10]. Purity levels of 95 percent or higher are routinely achieved using this analytical approach [9] [10].

Advanced analytical techniques such as liquid chromatography-mass spectrometry provide both purity assessment and impurity identification capabilities [7] [8]. This approach enables the detection and structural characterization of trace impurities that may not be resolved by conventional chromatographic methods [7] [8]. The combination of retention time, mass spectral data, and fragmentation patterns provides definitive identification of both the target compound and any impurities present [7] [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (98.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (98.97%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Dates

Bioenergetic Profiling of Human Pluripotent Stem Cells

Gizem Inak, Marie-Thérèse Henke, Alessandro PrigionePMID: 34080164 DOI: 10.1007/978-1-0716-1270-5_24

Abstract

Cellular metabolism contributes to cell fate decisions. Bioenergetic profiling can therefore provide considerable insights into cellular identity and specification. Given the current importance of human pluripotent stem cells (hPSCs) for biomedical applications, assessing the bioenergetic properties of hPSCs and derivatives can unveil relevant mechanisms in the context of development biology and molecular disease modeling. Here, we describe a method to facilitate bioenergetic profiling of hPSCs in a reproducible and scalable manner. After simultaneous assessment of mitochondrial respiration and glycolytic capacity using Seahorse XFe96 Analyzer, we measure lactate concentration in the cellular media. Finally, we normalize the values based on DNA amount. We describe the procedures with specific requirements related to hPSCs . However, the same protocol can be easily adapted to other cell types, including differentiated progenies from hPSCs .Mitochondrial Diagnostics: A Discovery-Based Biochemical Platform for Phenotyping Human Peripheral Blood Cell Mitochondria

Margaret A M Nelson, Kelsey H Fisher-WellmanPMID: 34080163 DOI: 10.1007/978-1-0716-1270-5_23

Abstract

In vitro experiments using permeabilized cells and/or isolated mitochondria represent a powerful biochemical tool for elucidating the role of the mitochondrion in driving disease. Such analyses have routinely been utilized across multiple scientific fields to shed valuable insight on mitochondrial-linked pathologies. The present chapter is intended to serve as a methodological blueprint for comprehensively phenotyping peripheral blood cell mitochondria. While primarily adapted for peripheral blood cells, the protocols outlined herein could easily be made amenable to most all cell types with minimal modifications.Bicarbonate suppresses mitochondrial membrane depolarization induced by conventional uncouplers

Ljudmila S Khailova, Tatyana V Vygodina, Galina Y Lomakina, Elena A Kotova, Yuri N AntonenkoPMID: 32828301 DOI: 10.1016/j.bbrc.2020.06.131

Abstract

Bicarbonate has been known to modulate activities of various mitochondrial enzymes such as ATPase and soluble adenylyl cyclase. Here, we found that the ability of conventional protonophoric uncouplers, such as 2,4-dinitrophenol (DNP), carbonylcyanide p-trifluoromethoxyphenylhydrazone (FCCP) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP), but not that of the new popular uncoupler BAM15, to decrease mitochondrial membrane potential was significantly diminished in the presence of millimolar concentrations of bicarbonate. Thus, the depolarizing activity of DNP and FCCP in mitochondria could be sensitive to the local concentration of bicarbonate in cells and tissues. However, bicarbonate could not restore the ATP synthesis suppressed by DNP or CCCP in mitochondria. Bicarbonate neither altered the depolarizing action of DNP and FCCP on proteoliposomes with reconstituted cytochrome c oxidase, nor affected the protonophoric activity of DNP and FCCP in artificial lipid membranes as measured with pyranine-loaded liposomes, thereby showing that the bicarbonate-induced reversal of the depolarizing action of DNP and FCCP on mitochondria did not result from direct interaction of bicarbonate with the uncouplers.Protonophore FCCP provides fitness advantage to PDR-deficient yeast cells

Kseniia V Galkina, Joseph M Finkelberg, Olga V Markova, Aglaia V Azbarova, Atanu Banerjee, Sonam Kumari, Svyatoslav S Sokolov, Fedor F Severin, Rajendra Prasad, Dmitry A KnorrePMID: 32808242 DOI: 10.1007/s10863-020-09849-1

Abstract

Pleiotropic drug resistance (PDR) plasma membrane transporters mediate xenobiotic efflux from the cells and thereby help pathogenic microorganisms to withstand antimicrobial therapies. Given that xenobiotic efflux is an energy-consuming process, cells with upregulated PDR can be sensitive to perturbations in cellular energetics. Protonophores dissipate proton gradient across the cellular membranes and thus increase ATP spendings to their maintenance. We hypothesised that chronic exposure of yeast cells to the protonophores can favour the selection of cells with inactive PDR. To test this, we measured growth rates of the wild type Saccharomyces cerevisiae and PDR-deficient Δpdr1Δpdr3 strains in the presence of protonophores carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP), pentachlorophenol (PCP) and niclosamide (NCA). Although the protonophore-induced respiration rates of these two strains were similar, the PDR-deficient strain outperformed the control one in the growth rate on non-fermentable carbon source supplemented with low concentrations of FCCP. Thus, active PDR can be deleterious under conditions of partially uncoupled oxidative-phosphorylation. Furthermore, our results suggest that tested anionic protonophores are poor substrates of PDR-transporters. At the same time, protonophores imparted azole tolerance to yeasts, pointing that they are potent PDR inducers. Interestingly, protonophore PCP led to a persistent increase in the levels of a major ABC-transporter Pdr5p, while azole clotrimazole induced only a temporary increase. Together, our data provides an insight into the effects of the protonophores in the eukaryotes at the cellular level and support the idea that cells with activated PDR can be selected out upon conditions of energy limitations.Relative Contribution of Different Mitochondrial Oxidative Phosphorylation Components to the Retinal Pigment Epithelium Barrier Function: Implications for RPE-Related Retinal Diseases

Michael H Guerra, Thangal Yumnamcha, Lalit P Singh, Ahmed S IbrahimPMID: 34360894 DOI: 10.3390/ijms22158130

Abstract

Disruption of retinal pigment epithelial (RPE) barrier integrity is involved in the pathology of several blinding retinal diseases including age-related macular degeneration (AMD) and diabetic retinopathy (DR), but the underlying causes and pathophysiology are not completely well-defined. Mitochondria dysfunction has often been considered as a potential candidate implicated in such a process. In this study, we aimed to dissect the role of different mitochondrial components; specifically, those of oxidative phosphorylation (OxPhos), in maintaining the barrier functionality of RPE. Electric cell-substrate impedance sensing (ECIS) technology was used to collect multi-frequency electrical impedance data to assess in real-time the barrier formation of the RPE cells. For this purpose, the human retinal pigment epithelial cell line-ARPE-19-was used and treated with varying concentrations of specific mitochondrial inhibitors that target different steps in OxPhos: Rotenone for complex I (the largest protein complex in the electron transport chain (ETC)); oligomycin for ATP synthase; and carbonyl cyanide-p-trifluoromethoxyphenyl hydrazone (FCCP) for uncoupling ATP synthesis from the accompanying ETC. Furthermore, data were modeled using the ECIS-Zθ software to investigate in depth the effects of these inhibitors on three separate barrier parameters: cell-cell interactions (R), cell-matrix interactions (α), and the cell membrane capacitance (C

). The viability of ARPE-19 cells was determined by lactate dehydrogenase (LDH) Cytotoxicity Assay. The ECIS program's modeling demonstrated that FCCP and thus OxPhos uncoupling disrupt the barrier function in the ARPE-19 cells across all three components of the total resistance (Rb, α, and C

) in a dose-dependent manner. On the other hand, oligomycin and thus ATP synthase inhibition mostly affects the ARPE-19 cells' attachment to their substrate evident by a significant decrease in α resistance in a dose-dependent manner, both at the end and throughout the duration of the experiment. On the contrary, rotenone and complex I inhibition mostly affect the ARPE-19 paracellular resistance R

in a dose-dependent manner compared to basolateral resistance α or C

. Our results clearly demonstrate differential roles for different mitochondrial components in maintaining RPE cell functionality in which uncoupling of OxPhos is a major contributing factor to the disruption barrier function. Such differences can be used in investigating gene expression as well as for screening of selective agents that improve the OxPhos coupling efficiency to be used in the therapeutic approach for treating RPE-related retinal diseases.

Detecting Effects of Low Levels of FCCP on Stem Cell Micromotion and Wound-Healing Migration by Time-Series Capacitance Measurement

Si-Han Wang, Tse-Hua Tung, Sheng-Po Chiu, Hsin-Yi Chou, Yu-Han Hung, Yi-Ting Lai, Yu-Wei Lee, Shiao-Pieng Lee, Chun-Min LoPMID: 33923058 DOI: 10.3390/s21093017

Abstract

Electric cell-substrate impedance sensing (ECIS) has been used as a real-time impedance-based method to quantify cell behavior in tissue culture. The method is capable of measuring both the resistance and capacitance of a cell-covered microelectrode at various AC frequencies. In this study, we demonstrate the application of high-frequency capacitance measurement (f = 40 or 64 kHz) for the sensitive detection of both the micromotion and wound-healing migration of human mesenchymal stem cells (hMSCs). Impedance measurements of cell-covered electrodes upon the challenge of various concentrations of carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), from 0.1 to 30 μM, were conducted using ECIS. FCCP is an uncoupler of mitochondrial oxidative phosphorylation (OXPHOS), thereby reducing mitochondrial ATP production. By numerically analyzing the time-series capacitance data, a dose-dependent decrease in hMSC micromotion and wound-healing migration was observed, and the effect was significantly detected at levels as low as 0.1 μM. While most reported works with ECIS use the resistance/impedance time series, our results suggest the potential use of high-frequency capacitance time series for assessing migratory cell behavior such as micromotion and wound-healing migration.Study of Stem Cells Influence on Cardiac Cells Cultured with a Cyanide-P-Trifluoromethoxyphenylhydrazone in Organ-on-a-Chip System

Anna Kobuszewska, Dominik Kolodziejek, Michal Wojasinski, Tomasz Ciach, Zbigniew Brzozka, Elzbieta JastrzebskaPMID: 33922423 DOI: 10.3390/bios11050131

Abstract

Regenerative medicine and stem cells could prove to be an effective solution to the problem of treating heart failure caused by ischemic heart disease. However, further studies on the understanding of the processes which occur during the regeneration of damaged tissue are needed. Microfluidic systems, which provide conditions similar to in vivo, could be useful tools for the development of new therapies using stem cells. We investigated how mesenchymal stem cells (MSCs) affect the metabolic activity of cardiac cells (rat cardiomyoblasts and human cardiomyocytes) incubated with a potent uncoupler of mitochondrial oxidative phosphorylation under microfluidic conditions. A cyanide p-trifluoromethoxyphenylhydrazone (FCCP) was used to mimic disfunctions of mitochondria of cardiac cells. The study was performed in a microfluidic system integrated with nanofiber mats made of poly-l-lactid acid (PLLA) or polyurethane (PU). The microsystem geometry allows four different cell cultures to be conducted under different conditions (which we called: normal, abnormal-as both a mono- and co-culture). Metabolic activity of the cells, based on the bioluminescence assay, was assessed in the culture's performed in the microsystem. It was proved that stem cells increased metabolic activity of cardiac cells maintained with FCCP.Defining the molecular mechanisms of the mitochondrial permeability transition through genetic manipulation of F-ATP synthase

Andrea Carrer, Ludovica Tommasin, Justina Šileikytė, Francesco Ciscato, Riccardo Filadi, Andrea Urbani, Michael Forte, Andrea Rasola, Ildikò Szabò, Michela Carraro, Paolo BernardiPMID: 34376679 DOI: 10.1038/s41467-021-25161-x

Abstract

F-ATP synthase is a leading candidate as the mitochondrial permeability transition pore (PTP) but the mechanism(s) leading to channel formation remain undefined. Here, to shed light on the structural requirements for PTP formation, we test cells ablated for g, OSCP and b subunits, and ρcells lacking subunits a and A6L. Δg cells (that also lack subunit e) do not show PTP channel opening in intact cells or patch-clamped mitoplasts unless atractylate is added. Δb and ΔOSCP cells display currents insensitive to cyclosporin A but inhibited by bongkrekate, suggesting that the adenine nucleotide translocator (ANT) can contribute to channel formation in the absence of an assembled F-ATP synthase. Mitoplasts from ρ

mitochondria display PTP currents indistinguishable from their wild-type counterparts. In this work, we show that peripheral stalk subunits are essential to turn the F-ATP synthase into the PTP and that the ANT provides mitochondria with a distinct permeability pathway.

A bioluminescent probe for longitudinal monitoring of mitochondrial membrane potential

Arkadiy A Bazhin, Riccardo Sinisi, Umberto De Marchi, Aurélie Hermant, Nicolas Sambiagio, Tamara Maric, Ghyslain Budin, Elena A GounPMID: 32778841 DOI: 10.1038/s41589-020-0602-1

Abstract

Mitochondrial membrane potential (ΔΨ) is a universal selective indicator of mitochondrial function and is known to play a central role in many human pathologies, such as diabetes mellitus, cancer and Alzheimer's and Parkinson's diseases. Here, we report the design, synthesis and several applications of mitochondria-activatable luciferin (MAL), a bioluminescent probe sensitive to ΔΨ

, and partially to plasma membrane potential (ΔΨ

), for non-invasive, longitudinal monitoring of ΔΨ

in vitro and in vivo. We applied this new technology to evaluate the aging-related change of ΔΨ

in mice and showed that nicotinamide riboside (NR) reverts aging-related mitochondrial depolarization, revealing another important aspect of the mechanism of action of this potent biomolecule. In addition, we demonstrated application of the MAL probe for studies of brown adipose tissue (BAT) activation and non-invasive in vivo assessment of ΔΨ

in animal cancer models, opening exciting opportunities for understanding the underlying mechanisms and for discovery of effective treatments for many human pathologies.

An α

Xiaojian Weng, Hua Liu, Xiaodan Zhang, Qianqian Sun, Cheng Li, Minglu Gu, Yanyifang Xu, Shitong Li, Weiwei Li, Jianer DuPMID: 33029088 DOI: 10.7150/ijms.47598

Abstract

Dexmedetomidine (Dex) as a highly selective α-adrenoceptor agonist, was widely used anesthetic in perioperative settings, whether Dex induces cardiac hypertrophy during perioperative administration is unknown.

The effects of Dex on cardiac hypertrophy were explored using the transverse aortic constriction model and neonatal rat cardiomyocytes.

We reported that Dex induces cardiomyocyte hypertrophy with activated ERK, AKT, PKC and inactivated AMPK in both wild-type mice and primary cultured rat cardiomyocytes. Additionally, pre-administration of Dex protects against transverse aortic constriction induced-heart failure in mice. We found that Dex up-regulates the activation of ERK, AKT, and PKC via suppression of AMPK activation in rat cardiomyocytes. However, suppression of mitochondrial coupling efficiency and membrane potential by FCCP blocks Dex induced AMPK inactivation as well as ERK, AKT, and PKC activation. All of these effects are blocked by the α

-adrenoceptor antagonist atipamezole.

The present study demonstrates Dex preconditioning induces cardiac hypertrophy that protects against heart failure through mitochondria-AMPK pathway in perioperative settings.